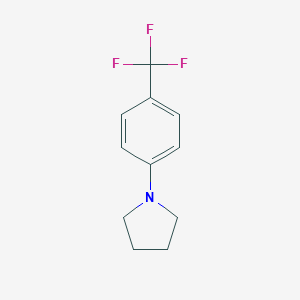

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIOGMOTJLWPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452611 | |

| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113845-68-4 | |

| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-(4-(Trifluoromethyl)phenyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine, a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its chemical structure, physical properties, and computational data, offering a foundational understanding for its application in further studies.

Core Properties

This compound is a substituted aromatic pyrrolidine. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a common moiety in medicinal chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | [1] |

| CAS Number | 113845-68-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂F₃N | [1][2][3] |

| Molecular Weight | 215.21 g/mol | [1][2][3] |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | [1][2] |

| InChI | InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | [1] |

| InChIKey | XAIOGMOTJLWPAJ-UHFFFAOYSA-N | [1][3] |

Chemical and Physical Properties

The physical state and solubility of this compound are critical for its handling, formulation, and application in experimental settings. While specific experimental data such as melting and boiling points are not detailed in the provided search results, computational predictions offer valuable insights.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [2] |

| LogP (Computed) | 3.3056 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

The synthesis of substituted phenylpyrrolidines can generally be achieved through established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

General Experimental Protocol: Buchwald-Hartwig Amination

A plausible synthesis route for this compound involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with pyrrolidine.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 4-bromobenzotrifluoride, pyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard workflow of analytical techniques.

Caption: General workflow for the synthesis and characterization of a target compound.

Biological and Pharmacological Profile

Specific biological activity for this compound is not extensively documented in the provided search results. However, the core structure is present in molecules with significant biological effects. For instance, the related compound Tetflupyrolimet, which contains a substituted (trifluoromethyl)phenyl]pyrrolidine moiety, is a known herbicide.[4][5]

Mechanism of Action of a Related Compound: Tetflupyrolimet

Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] By blocking this pathway, Tetflupyrolimet effectively halts cell division and growth in susceptible plant species.[5]

The signaling pathway affected by this related compound is illustrated below.

Caption: Inhibition of the de novo pyrimidine pathway by a related compound.

Given the structural similarities, this compound could be investigated as a scaffold for developing novel therapeutic agents or biological probes targeting various enzymes or receptors. Its properties make it a candidate for studies in neuropharmacology, oncology, or agrochemistry. Further research is required to elucidate its specific pharmacological profile.

References

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. This compound is of significant interest to the fields of medicinal chemistry and drug discovery due to the presence of two key pharmacophores: the pyrrolidine ring and the trifluoromethylphenyl group. The pyrrolidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, offering a three-dimensional structure that can effectively explore pharmacological space.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Core Compound Structure and Properties

This compound is an aromatic organic compound. Its structure consists of a pyrrolidine ring N-substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group is a strong electron-withdrawing moiety, which influences the electronic properties of the phenyl ring and the basicity of the pyrrolidine nitrogen.

Chemical Structure:

The key structural features include the saturated five-membered nitrogen-containing pyrrolidine ring attached to a benzene ring substituted with a trifluoromethyl group at the para position.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in Table 1. These computed properties are valuable for predicting its behavior in biological systems and for guiding its application in drug design.

| Property | Value | Source |

| Molecular Weight | 215.21 g/mol | [3][4] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.3056 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis of this compound

Proposed Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and it is a powerful tool for the synthesis of arylamines. This method is highly versatile and tolerant of a wide range of functional groups.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Methodology:

-

Reactants and Reagents:

-

4-Bromobenzotrifluoride (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or a suitable palladium precatalyst

-

A suitable phosphine ligand, such as XPhos or SPhos (0.04 eq)

-

A strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene as the solvent

-

-

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 4-bromobenzotrifluoride and pyrrolidine via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The pyrrolidine ring is a prevalent feature in many FDA-approved drugs and natural products, prized for its ability to introduce conformational rigidity and chirality, which can lead to improved target selectivity and potency.[1][2] The trifluoromethylphenyl moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.

Derivatives of phenylpyrrolidine have shown a wide range of biological activities, including:

-

Anticonvulsant and Nootropic Activity: Studies on 4-phenylpyrrolidone derivatives have revealed significant anticonvulsant and nootropic effects, suggesting potential applications in treating neurological disorders.[5]

-

Inhibition of Succinate Dehydrogenase (SDH): Phenyl-pyrazole-carboxamide derivatives containing a trifluoromethylphenyl group have been identified as potent SDH inhibitors, with applications as fungicides.[6]

-

Anti-inflammatory and Antidiabetic Activity: Pyrazoline derivatives bearing a trifluoromethylphenyl group have demonstrated notable anti-inflammatory and α-glucosidase inhibitory activities.[7]

-

Monoamine Reuptake Inhibition: Analogs of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) are known to be potent inhibitors of dopamine and norepinephrine transporters, indicating potential for the development of treatments for conditions like cocaine abuse.[8]

Given the diverse biological activities of related compounds, this compound represents a promising starting point for the development of new chemical entities targeting a variety of diseases.

Logical Workflow for Drug Discovery Application

The utility of this compound as a scaffold in a drug discovery program can be visualized as a logical workflow, from initial synthesis to the identification of a lead compound.

Caption: A logical workflow illustrating the use of the target compound as a scaffold in drug discovery.

This whitepaper has provided a detailed overview of the structure, synthesis, and potential applications of this compound. Its promising chemical features make it a compound of high interest for further investigation and development in the pharmaceutical and agrochemical industries.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H12F3N | CID 11031229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Trifluoromethylphenyl Moiety: A Historical and Technical Guide to its Discovery and Application in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl group (–CF₃) into aromatic systems, particularly the phenyl ring, represents a cornerstone of modern medicinal chemistry. This strategic modification has profoundly impacted drug design, transforming lead compounds into effective therapeutics with enhanced metabolic stability, improved bioavailability, and optimized target binding. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylphenyl-containing compounds, detailing their synthesis, evolution of their biological applications, and the mechanistic underpinnings of their therapeutic effects.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse

The journey of trifluoromethylphenyl compounds began not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported in 1892 by Frédéric Swarts, who achieved this by treating benzotrichloride with antimony trifluoride.[1] However, it was not until the mid-20th century that the unique properties of the trifluoromethyl group garnered significant attention from the medicinal chemistry community.

The biological activity of trifluoromethyl-containing compounds was first systematically investigated by F. Lehmann in 1927.[2] By 1959, the growing importance of this functional group was underscored by a detailed review from Yale on "The Trifluoromethyl Group in Medicinal Chemistry." This period marked a turning point, as researchers began to appreciate the trifluoromethyl group's ability to act as a bioisostere for other groups like methyl (–CH₃) or chloro (–Cl), while imparting distinct electronic and lipophilic characteristics.[1]

The trifluoromethyl group is highly electronegative and lipophilic, which offers several key advantages when incorporated into drug molecules.[3] It can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.[3] This increased stability often translates to a longer half-life and improved bioavailability.[3] Furthermore, the lipophilicity conferred by the –CF₃ group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[3]

Evolution of Synthetic Methodologies

The methods for introducing a trifluoromethyl group onto a phenyl ring have evolved significantly from the early days of Swarts' reaction. Modern synthetic chemistry offers a diverse toolkit for trifluoromethylation, enabling the efficient and selective synthesis of a wide array of trifluoromethylphenyl-containing compounds.

Early Methods

The Swarts reaction, while historically significant, required harsh conditions and stoichiometric reagents.[2] For many years, the synthesis of benzotrifluoride and its derivatives was dominated by the reaction of the corresponding trichloromethylarenes with hydrogen fluoride.[2]

Modern Trifluoromethylation Reactions

The late 20th and early 21st centuries have witnessed a revolution in trifluoromethylation chemistry, with the development of more versatile and milder methods. These include:

-

Cross-Coupling Reactions: The use of trifluoromethylating agents in transition metal-catalyzed cross-coupling reactions has become a powerful tool. Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) are widely used in these transformations.[4]

-

Radical Trifluoromethylation: Photoredox catalysis has emerged as a mild and efficient method for the radical trifluoromethylation of arenes and heteroarenes, allowing for the direct introduction of the –CF₃ group under visible light irradiation.

-

Nucleophilic and Electrophilic Trifluoromethylation: A variety of reagents have been developed to act as sources of nucleophilic "CF₃⁻" or electrophilic "CF₃⁺" synthons, enabling a broad range of trifluoromethylation reactions.

Key Trifluoromethylphenyl-Containing Drugs: Case Studies

The strategic incorporation of the trifluoromethylphenyl moiety is exemplified by numerous successful drugs across various therapeutic areas. This section highlights three prominent examples: Selinexor, Celecoxib, and Fluoxetine.

Selinexor (Xpovio®)

Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) used in the treatment of certain cancers.[1] It contains a 3,5-bis(trifluoromethyl)phenyl group, which plays a crucial role in its binding to the target protein, exportin 1 (XPO1/CRM1).[5]

Mechanism of Action: Selinexor works by blocking the function of XPO1, a protein responsible for transporting numerous tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm.[1][6] By inhibiting XPO1, Selinexor forces the nuclear accumulation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway:

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It features a 4-(trifluoromethyl)phenyl group.

Mechanism of Action: Celecoxib's therapeutic effects stem from its selective inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Signaling Pathway:

Fluoxetine (Prozac®)

Fluoxetine is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It contains a 4-(trifluoromethyl)phenoxy moiety.

Mechanism of Action: Fluoxetine functions by blocking the reuptake of the neurotransmitter serotonin from the synaptic cleft back into the presynaptic neuron.[4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in its antidepressant effects.[4]

Signaling Pathway:

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for Selinexor, Celecoxib, and Fluoxetine, providing a basis for comparison of their pharmacological properties.

Table 1: Pharmacokinetic Properties

| Drug | Bioavailability | Protein Binding | Elimination Half-life | Tmax |

| Selinexor | N/A | 95%[5] | 6–8 hours[1][5] | 2–4 hours[1] |

| Celecoxib | 20-40%[8] | ~97%[9] | 11–16 hours[8] | ~3 hours[9] |

| Fluoxetine | 60–80% | 94–95%[6] | 1–3 days (acute), 4–6 days (chronic)[6] | N/A |

| Norfluoxetine (active metabolite) | N/A | N/A | 7–15 days[3] | N/A |

Table 2: Pharmacodynamic Properties

| Drug | Target | IC₅₀ / Kᵢ | Selectivity |

| Selinexor | XPO1/CRM1 | N/A | First-in-class |

| Celecoxib | COX-2 | 0.8 µM (COX-2)[10] | ~8.3-fold for COX-2 over COX-1[10] |

| COX-1 | 6.6 µM (COX-1)[10] | ||

| Valdecoxib | COX-2 | 0.05 µM (COX-2)[10] | >2000-fold for COX-2 over COX-1[10] |

| COX-1 | >100 µM (COX-1)[10] | ||

| Rofecoxib | COX-2 | 1.3 µM (COX-2)[10] | >77-fold for COX-2 over COX-1[10] |

| COX-1 | >100 µM (COX-1)[10] | ||

| Fluoxetine | SERT | Kᵢ = 21 nM ((S)-enantiomer), 33 nM ((R)-enantiomer)[11] | Selective for SERT |

Experimental Protocols

This section provides representative experimental protocols for the synthesis of key trifluoromethylphenyl-containing compounds and intermediates.

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)

This procedure describes the Claisen condensation to form a key intermediate in the synthesis of Celecoxib.

Materials:

-

p-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride

-

Toluene

-

Hydrochloric acid (15%)

-

Petroleum ether

Procedure:

-

To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

-

Stir the mixture and control the temperature at 20–25 °C.

-

Simultaneously add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

-

After the addition is complete, maintain the temperature at 40–45 °C for 5 hours.

-

Cool the reaction mixture to 30 °C and add 120 mL of 15% hydrochloric acid dropwise.

-

Allow the layers to separate and collect the organic layer.

-

Evaporate the organic layer to dryness under reduced pressure.

-

Add 200 mL of petroleum ether to the residue to induce crystallization, affording 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[12]

Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (Fluoxetine Precursor)

This protocol outlines the synthesis of a precursor to Fluoxetine via a nucleophilic aromatic substitution reaction.

Materials:

-

(±)-3-(dimethylamino)-1-phenylpropanol

-

4-Chlorobenzotrifluoride

-

Dimethylacetamide

-

Potassium tert-butoxide (1.0 M in tert-butyl alcohol)

-

Oxalic acid

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask, combine (±)-3-(dimethylamino)-1-phenylpropanol, 4 mL of 4-chlorobenzotrifluoride, and 30 mL of dimethylacetamide.

-

With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.

-

Using a simple distillation apparatus, slowly distill the mixture with stirring over 15–20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.

-

After cooling, work up the reaction and isolate the product as the oxalate salt by precipitation from diethyl ether with oxalic acid.[13]

Drug Discovery Workflow: A Conceptual Overview

The development of a novel drug, such as a selective COX-2 inhibitor, follows a structured workflow from initial discovery to clinical application. This process can be visualized as a series of logical steps.

Conclusion

The trifluoromethylphenyl moiety has undeniably left an indelible mark on the landscape of drug discovery and development. From its early beginnings as a synthetic curiosity, it has evolved into a privileged structural motif, integral to the design of numerous life-saving and life-enhancing medications. The continuous development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing the effects of this unique functional group promise to further expand its utility in the creation of the next generation of therapeutics. This guide has provided a comprehensive overview of the rich history, synthesis, and application of trifluoromethylphenyl-containing compounds, offering valuable insights for researchers and professionals dedicated to the advancement of medicinal chemistry.

References

- 1. Pharmacokinetics of Selinexor: The First-in-Class Selective Inhibitor of Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-Class, First-in-Human Phase I Study of Selinexor, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selinexor - Wikipedia [en.wikipedia.org]

- 6. Fluoxetine - Wikipedia [en.wikipedia.org]

- 7. Selinexor population pharmacokinetic and exposure-response analyses to support dose optimization in patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl- | Chemsrc [chemsrc.com]

- 13. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Ascendant Role of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm shift in modern medicinal chemistry. Among the privileged heterocyclic structures, the pyrrolidine ring, when fluorinated, exhibits a remarkable potentiation of biological activity and desirable pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of fluorinated pyrrolidines, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds

The introduction of fluorine atoms into the pyrrolidine ring profoundly influences its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can alter molecular conformation, basicity (pKa), lipophilicity (logP), and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets, improved membrane permeability, and reduced susceptibility to metabolic degradation, ultimately translating to increased therapeutic efficacy and a more favorable safety profile. The versatility of the pyrrolidine scaffold, combined with the unique properties of fluorine, has led to the development of a diverse range of biologically active molecules with applications in various therapeutic areas, including metabolic diseases, oncology, infectious diseases, and neurology.

Synthesis of Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.

Experimental Protocol: Synthesis of (3R)-3-Fluoropyrrolidine Hydrochloride

This protocol outlines a common method for the preparation of a key chiral fluorinated pyrrolidine intermediate.

Materials:

-

N-Boc-(3S)-3-hydroxypyrrolidine

-

Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-(3S)-3-hydroxypyrrolidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the deoxofluorinating agent (e.g., 1.1 equivalents of DAST) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude N-Boc-(3R)-3-fluoropyrrolidine by flash column chromatography.

-

Dissolve the purified N-Boc-(3R)-3-fluoropyrrolidine in a suitable solvent (e.g., dioxane or diethyl ether).

-

Add a solution of HCl in the same solvent and stir the mixture at room temperature for 2-4 hours to effect deprotection.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (3R)-3-fluoropyrrolidine hydrochloride as a solid.

Biological Activities of Fluorinated Pyrrolidines

Fluorinated pyrrolidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

A significant area of research has focused on fluorinated pyrrolidines as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Quantitative Data: DPP-IV Inhibitory Activity

| Compound | Target | Activity Metric | Value (µM) | Reference |

| 4-Fluoropyrrolidine-2-carbonitrile derivative | DPP-IV | IC50 | 0.017 | [1] |

| Prolyl-fluoropyrrolidine derivative 9 | DPP-IV | IC50 | 0.83 | [2] |

| Prolyl-fluoropyrrolidine derivative 10 | DPP-IV | IC50 | 0.43 | [2] |

| Pyrrolidine sulfonamide derivative 23d | DPP-IV | IC50 | 11.32 | [3] |

Anticancer Activity

Fluorinated pyrrolidines have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrrolidine derivative 3h | HCT116 | IC50 | 2.9 - 16 | [4] |

| Pyrrolidine derivative 3k | HCT116, HL60 | IC50 | 2.9 - 16 | [4] |

| Fluorinated aminophenylhydrazine 6 | A549 | IC50 | 0.64 | [5] |

| Fluorinated lepidiline 9a | HeLa | CC50 | 0.019 | [6] |

| Fluorinated lepidilines 1e-1g | HeLa | CC50 | 0.039 - 0.080 | [6] |

Antiviral Activity

The antiviral potential of fluorinated pyrrolidines has been explored against a range of viruses, including influenza virus and human immunodeficiency virus (HIV). The introduction of fluorine can enhance the interaction of these compounds with viral proteins or enzymes, thereby inhibiting viral replication.

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (19) | Human Cytomegalovirus | - | IC50 | >5 log reduction at 10-100 µM | [7] |

| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (20) | Human Cytomegalovirus | - | IC50 | >5 log reduction at 10-100 µM | [7] |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (1) | Zika Virus | Huh7 | EC50 | 5.25 | [8] |

Neuroprotective Activity

Fluorinated pyrrolidines have shown promise as neuroprotective agents in models of neurodegenerative diseases and ischemic stroke. Their mechanisms of action may involve the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammatory pathways in the central nervous system. Some pyrrolidine derivatives act as sodium channel blockers, which can be beneficial in conditions like ischemic stroke.[9]

Experimental Protocols for Biological Evaluation

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to each well.

-

Include wells for a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cell Viability (MTT) Assay for Anticancer Activity

This protocol outlines the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]

Influenza Virus Inhibition Assay (CPE Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of compounds against the influenza virus by observing the reduction of the cytopathic effect (CPE).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

-

Infection medium (e.g., MEM with 1% BSA and TPCK-trypsin)

-

Test compounds dissolved in DMSO

-

96-well clear microplate

-

Microscope

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Wash the cell monolayer with PBS.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Infect the cells with a predetermined titer of influenza virus.

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh infection medium containing the test compounds.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for 48-72 hours.

-

Observe the cells daily for the appearance of CPE using a microscope.

-

The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC50), which can be visually assessed or quantified using a cell viability assay like the MTT assay.[11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated pyrrolidines exert their biological effects is crucial for rational drug design and optimization. Several studies have begun to elucidate the signaling pathways modulated by these compounds.

Suppression of Toll-Like Receptor (TLR) Signaling Pathway

One notable example is the inhibitory effect of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on the Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the production of inflammatory cytokines and interferons. FPP has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors in the TLR signaling pathways.[12] This inhibition leads to a reduction in the expression of pro-inflammatory mediators, suggesting a potential therapeutic application for FPP in inflammatory diseases.[12]

Caption: Inhibition of TLR signaling by a fluorinated pyrrolidine.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for elucidating signaling pathway modulation.

Conclusion and Future Perspectives

Fluorinated pyrrolidines represent a highly promising class of compounds in drug discovery. The strategic incorporation of fluorine bestows unique physicochemical properties that can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The diverse range of biological activities, including antidiabetic, anticancer, antiviral, and neuroprotective effects, underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects. The development of novel and efficient synthetic methodologies for accessing a wider variety of fluorinated pyrrolidine derivatives will be crucial for expanding the chemical space for drug discovery. Further elucidation of the mechanisms of action and identification of specific molecular targets and signaling pathways will enable more rational drug design and optimization. Additionally, comprehensive in vivo studies will be essential to translate the promising in vitro activities into clinically viable therapeutic agents. The continued exploration of fluorinated pyrrolidines holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Potential Mechanisms of Action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the potential mechanisms of action for 1-(4-(Trifluoromethyl)phenyl)pyrrolidine derivatives. The diverse biological activities of these compounds are contingent on the specific substitutions on the pyrrolidine ring, leading to a range of therapeutic and practical applications. This document outlines the key signaling pathways, presents quantitative data on their activity, and details the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Neuromodulatory Activity: Targeting AMPA Receptors for Cognitive Enhancement

Certain derivatives of this compound have demonstrated potential as cognitive enhancers and neuroprotective agents. A notable example is a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamido derivative, which has been investigated for its effects on cognitive function following ischemic stroke.

The proposed mechanism of action involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] These receptors are critical for synaptic plasticity and fast synaptic transmission in the central nervous system. By positively modulating AMPA receptor function, these derivatives may enhance synaptic strength and protect neurons from excitotoxic damage, a common consequence of cerebral ischemia.[1][2] In vivo studies in rat models of focal cerebral ischemia have shown that administration of this compound can significantly reduce neurological deficits and improve cognitive outcomes.[1][2]

Quantitative Data: Neuroprotective Effects

| Compound | Assay | Model | Concentration | Effect | Reference |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity | Newborn rat cortical neuron cultures | 10, 50, 100 µM | Increased cell viability | [2] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Objective: To assess the neuroprotective effects of the compound against glutamate-induced cell death in primary neuronal cultures.

-

Cell Culture: Primary cortical neurons are isolated from newborn Wistar rats and cultured in a suitable medium.

-

Induction of Excitotoxicity: After a specified period in culture, neurons are exposed to a neurotoxic concentration of glutamate (e.g., 50 µM) for 24 hours.

-

Compound Treatment: The test compound is added to the culture medium at various concentrations (e.g., 10, 50, 100 µM) either concurrently with or after the glutamate challenge.

-

Assessment of Cell Viability: After a 24-hour incubation period with the compound, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan product, which is proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the control (untreated) cells. Statistical analysis is performed to determine the significance of the observed neuroprotective effects.[2]

Signaling Pathway: AMPA Receptor Modulation

Anti-Inflammatory Activity: Inhibition of Toll-Like Receptor Signaling

A distinct class of this compound derivatives exhibits potent anti-inflammatory properties. Specifically, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to suppress the signaling pathways mediated by Toll-like receptors (TLRs).[3] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses.

This compound inhibits the activation of two major downstream signaling cascades: the MyD88-dependent pathway, which leads to the activation of nuclear factor-κB (NF-κB), and the TRIF-dependent pathway, which results in the activation of interferon regulatory factor 3 (IRF3).[3] By blocking these pathways, the derivative effectively reduces the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[3]

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of the compound on TLR-induced NF-κB activation.

-

Cell Line: A suitable cell line, such as HEK293 cells, is co-transfected with a plasmid expressing a specific TLR (e.g., TLR4) and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound for a defined period.

-

TLR Agonist Stimulation: The cells are then stimulated with a specific TLR agonist (e.g., lipopolysaccharide (LPS) for TLR4) to induce NF-κB activation.

-

Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.

-

Data Analysis: The results are normalized to a control (e.g., vehicle-treated) and expressed as a percentage of inhibition. IC50 values can be calculated from the dose-response curves.

Signaling Pathway: TLR Signaling Inhibition

Herbicidal Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant application of this compound derivatives is in agriculture, exemplified by the herbicide Tetflupyrolimet.[4][5] The mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6]

This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. By inhibiting DHODH, Tetflupyrolimet disrupts nucleic acid synthesis and other metabolic processes that require pyrimidines, leading to the cessation of growth and eventual death of susceptible weeds.[4] This mode of action is particularly effective against rapidly growing seedlings.[4]

Experimental Protocol: DHODH Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against the DHODH enzyme.

-

Enzyme Source: Recombinant DHODH enzyme is purified.

-

Assay Buffer: A suitable buffer containing the necessary cofactors (e.g., coenzyme Q) is prepared.

-

Substrate: The substrate, dihydroorotate, is added to the reaction mixture.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The activity of DHODH is monitored by measuring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically at a specific wavelength (e.g., 600 nm) over time.

-

Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Signaling Pathway: Pyrimidine Biosynthesis Inhibition

Dopamine Transporter (DAT) Inhibition

While direct evidence for this compound derivatives as potent dopamine transporter (DAT) inhibitors is still emerging, structurally related compounds, such as certain fluoxetine analogues bearing a trifluoromethylphenoxy group, have demonstrated significant DAT inhibitory activity.[7][8] The DAT is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus regulating dopaminergic neurotransmission.

Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can have therapeutic effects in various neurological and psychiatric disorders. Compounds that act as DAT inhibitors are being investigated as potential treatments for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.[9][10] The this compound scaffold represents a promising starting point for the design of novel DAT inhibitors.

Quantitative Data: DAT Inhibition by a Related Compound

| Compound | Assay | IC50 (µM) | Reference |

| Fluoxetine Analogue (FD-2) | [³H]DA Uptake Inhibition | 0.077 ± 0.0032 | [8] |

| Fluoxetine Analogue (FD-4) | [³H]DA Uptake Inhibition | 0.26 ± 0.13 | [8] |

Experimental Protocol: [³H]Dopamine Uptake Assay

Objective: To measure the inhibitory effect of the compound on dopamine uptake by the dopamine transporter.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) are used.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.

-

Dopamine Uptake: [³H]Dopamine is added to the cells to initiate uptake. The reaction is allowed to proceed for a short period at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 value is determined from the dose-response curve.

Experimental Workflow: DAT Inhibition Assay

Dihydrofolate Reductase (DHFR) Inhibition

Another potential mechanism of action for derivatives of this scaffold is the inhibition of dihydrofolate reductase (DHFR).[11] DHFR is a vital enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.

Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies. A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and shown to be potent inhibitors of DHFR, with IC50 values in the low micromolar range.[11] This suggests that the this compound core could be incorporated into the design of novel DHFR inhibitors.

Quantitative Data: DHFR Inhibition

| Compound Series | Assay | IC50 Range (µM) | Reference |

| 4-Pyrrolidine-based thiosemicarbazones | DHFR Enzyme Inhibition | 12.37 ± 0.48 to 54.10 ± 0.72 | [11] |

Experimental Protocol: DHFR Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the compound against the DHFR enzyme.

-

Enzyme Source: Purified DHFR enzyme is used.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme, the substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Monitoring: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Logical Relationship: DHFR Inhibition and Cellular Effects

References

- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 5. Tetflupyrolimet [sitem.herts.ac.uk]

- 6. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Synthesis of Novel Trifluoromethyl-Substituted Heterocycles: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds represents a powerful approach in modern medicinal chemistry. This technical guide provides an in-depth overview of the exploratory synthesis of novel trifluoromethyl-substituted heterocycles for researchers, scientists, and drug development professionals. It covers key synthetic strategies, including direct trifluoromethylation and cyclization reactions with trifluoromethylated building blocks. Detailed experimental protocols for the synthesis of various heterocycles such as pyrazoles, triazoles, pyrimidines, and quinolines are presented, accompanied by quantitative data in structured tables. Furthermore, this guide explores the biological activities of these compounds, with a focus on their roles as inhibitors of critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, illustrated with clear diagrams. Finally, generalized experimental and high-throughput screening workflows are provided to aid in the discovery and development of new therapeutic agents.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. Among the various fluorine-containing substituents, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties, including high electronegativity and the strong carbon-fluorine bond, confer a range of desirable attributes to bioactive molecules. These include enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and altered acidity or basicity of nearby functional groups, all of which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in medicinal chemistry, appearing in a vast array of approved drugs. The combination of a trifluoromethyl group with a heterocyclic core has proven to be a particularly fruitful strategy for the discovery of novel therapeutics. Trifluoromethyl-substituted heterocycles are prevalent in a wide range of clinically used drugs, from anti-inflammatory agents to anticancer therapies and treatments for infectious diseases. This guide aims to provide a comprehensive technical overview of the synthetic methodologies used to create these valuable compounds, their biological activities, and the experimental workflows employed in their discovery and development.

Synthetic Strategies for Trifluoromethyl-Substituted Heterocycles

The synthesis of trifluoromethyl-substituted heterocycles can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group into a pre-existing heterocyclic ring and the construction of the heterocyclic ring using a trifluoromethyl-containing building block.

Direct Trifluoromethylation of Heterocycles

Direct C-H trifluoromethylation of heterocycles is an attractive strategy as it allows for the late-stage modification of complex molecules. This approach can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions. Radical trifluoromethylation is the most common method and often employs reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) or Togni reagents in the presence of an oxidant. These methods are advantageous due to their operational simplicity and tolerance of a wide range of functional groups.

Cyclization Reactions with Trifluoromethylated Building Blocks

An alternative and widely used strategy involves the use of readily available starting materials that already contain the trifluoromethyl group. These trifluoromethylated synthons can then be elaborated into the desired heterocyclic system through various cyclization reactions. Common building blocks include trifluoromethyl-substituted ketones, β-ketoesters, and ynones. These precursors can undergo condensation reactions with binucleophiles (e.g., hydrazines, amidines) or participate in cycloaddition reactions to form a diverse array of five- and six-membered heterocycles. This building block approach often provides excellent control over regioselectivity.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative trifluoromethyl-substituted heterocycles.

Synthesis of 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole

-

Reaction Scheme:

-

A solution of di-Boc trifluoromethylhydrazine (500 mg, 1.67 mmol) and 1-phenyl-1,3-butanedione (1.2 equiv) in dichloromethane (DCM, 5 mL) is treated with p-toluenesulfonic acid monohydrate (TsOH·H2O, 5 equiv). The mixture is stirred at 20–40 °C for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with 0–50% ethyl acetate in hexanes) to afford the title compound.[1]

-

Synthesis of 1-(5-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone

-

Reaction Scheme:

-

To a solution of 1-(4-chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one (1 mmol) in ethanol (4 mL) is added sodium azide (1.2 mmol). The reaction mixture is stirred overnight at room temperature. Ethanol is then removed in vacuo, and the residue is suspended in a 1:1 mixture of heptane and ethyl acetate. The product is purified by column chromatography to yield the desired triazole.[2]

-

Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)pyrimido[1,2-b]indazole

-

Reaction Scheme:

-

A mixture of the appropriate 3-aminoindazole (1 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in a suitable solvent is heated under reflux. After completion of the reaction, the solvent is removed, and the residue is chlorinated using a standard chlorinating agent like phosphorus oxychloride to yield the title compound. The crude product is then purified by column chromatography.

-

Synthesis of 2-Trifluoromethyl-Substituted Quinolines

-

Reaction Scheme:

-

α,β-Unsaturated trifluoromethyl ketones can be reacted with anilines in a tandem reaction to produce 2-trifluoromethyl quinolines. The reaction typically proceeds at an elevated temperature in a suitable solvent. The product can be isolated and purified using standard techniques such as column chromatography.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of various trifluoromethyl-substituted heterocycles.

Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

| di-Boc trifluoromethylhydrazine | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72 | 7.48–7.42 (m, 3H), 7.35–7.31 (m, 2H), 6.55 (s, 1H), 2.37 (s, 3H) | -60.1 |

| di-Boc trifluoromethylhydrazine | 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47 | 7.45–7.41 (m, 2H), 7.38–7.34 (m, 3H), 2.30 (s, 6H) | -60.5 |

Table 2: Synthesis of Trifluoromethyl-Substituted Triazoles

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one | Sodium Azide | 1-(5-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | 74 | 14.05 (br. s, 1H), 7.75 (d, 2H), 7.42 (d, 2H) | -74.9 |

| 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-one | Sodium Azide | 1-(5-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | 77 | 13.39 (br. s, 1H), 7.69 (d, 2H), 7.59 (d, 2H) | -75.0 |

Table 3: Synthesis of Trifluoromethyl-Substituted Pyrimidines

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 6-Trifluoromethyl-pyrimidin-4-amine | Benzoic acid | N-(6-(Trifluoromethyl)pyrimidin-4-yl)benzamide | 60.8 | 10.46 (s, 1H), 8.99 (s, 1H), 8.05 (d, 2H), 7.78 (s, 1H), 7.65 (t, 1H), 7.58 (t, 2H) | -70.2 |

| 6-Trifluoromethyl-pyrimidin-4-amine | 4-Chlorobenzoic acid | 4-Chloro-N-(6-(trifluoromethyl)pyrimidin-4-yl)benzamide | 55.2 | 10.55 (s, 1H), 8.99 (s, 1H), 8.02 (d, 2H), 7.79 (s, 1H), 7.62 (d, 2H) | -70.2 |

Table 4: Synthesis of Trifluoromethyl-Substituted Quinolines

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 2-Methylquinoline | Ethyl trifluoroacetate | 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one | - | - | - |

| 2-Methylquinoline | 1-Phenylethan-1-one | 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | - | - |

Table 5: Biological Activity of Selected Trifluoromethyl-Substituted Heterocycles

| Compound | Target | IC50 / LC50 | Cell Line / Assay |

| 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | 14.14 µM | In vitro cell proliferation |

| PQR309 (a trifluoromethyl-pyridine derivative) | PI3Kα | 17 nM (Ki) | Enzymatic assay |

| PQR309 (a trifluoromethyl-pyridine derivative) | mTOR | ~61 nM (Ki) | Enzymatic assay |

| Combretastatin-(trifluoromethyl)pyrazole hybrid | Tubulin polymerization | - | In vitro assay |

Biological Activity and Signaling Pathways

Trifluoromethyl-substituted heterocycles have emerged as potent modulators of various biological targets, with a significant number of them acting as kinase inhibitors. Two of the most critical signaling pathways implicated in cancer and other diseases, and which are frequently targeted by these compounds, are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. Several trifluoromethyl-substituted heterocycles have been developed as potent and selective inhibitors of key kinases within this pathway. For instance, PQR309, a compound featuring a trifluoromethyl-substituted pyridine core, is a potent pan-class I PI3K inhibitor that also targets mTOR.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethyl-substituted heterocycles.

The MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling pathway that governs cell proliferation, differentiation, and survival. Similar to the PI3K pathway, its aberrant activation is a hallmark of many cancers. The development of inhibitors targeting kinases in this pathway, such as MEK and ERK, is an active area of research. Trifluoromethyl-substituted heterocycles have also shown promise as inhibitors of the MAPK/ERK pathway, offering a strategy to block uncontrolled cell growth.

Caption: Targeting the MAPK/ERK signaling pathway with trifluoromethyl-substituted heterocycles.

Experimental and Screening Workflows

The discovery and development of novel trifluoromethyl-substituted heterocycles follow a systematic workflow, from initial synthesis to biological evaluation.

General Synthetic and Purification Workflow

The synthesis of a new chemical entity typically begins with the acquisition or synthesis of starting materials, followed by the chemical reaction to form the crude product. This is then subjected to a workup procedure to remove bulk impurities, followed by a purification step, commonly column chromatography, to isolate the pure compound. The structure and purity of the final product are then confirmed by analytical techniques such as NMR and mass spectrometry.

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

High-Throughput Screening (HTS) Workflow

Once a library of compounds has been synthesized, high-throughput screening is employed to rapidly assess their biological activity against a specific target or in a cellular assay. This process involves automated liquid handling to dispense compounds into assay plates, followed by incubation and data acquisition using specialized plate readers. The resulting data is then analyzed to identify "hits" – compounds that exhibit the desired biological effect.

Caption: A typical workflow for high-throughput screening of a compound library.

Conclusion and Future Perspectives

The exploratory synthesis of novel trifluoromethyl-substituted heterocycles continues to be a vibrant and highly productive area of research in medicinal chemistry. The unique properties imparted by the trifluoromethyl group, combined with the diverse chemical space offered by heterocyclic scaffolds, provide a powerful platform for the design of new therapeutic agents. The synthetic strategies outlined in this guide, from direct trifluoromethylation to the use of fluorinated building blocks, offer a versatile toolkit for the creation of these complex molecules.

Future efforts in this field will likely focus on the development of more efficient, selective, and sustainable synthetic methods. The application of photoredox catalysis and flow chemistry holds significant promise for advancing direct trifluoromethylation reactions. Furthermore, the design and synthesis of novel trifluoromethylated building blocks will continue to expand the accessible chemical space. As our understanding of the molecular basis of disease deepens, the rational design of trifluoromethyl-substituted heterocycles targeting specific biological pathways will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Literature review on the importance of the trifluoromethyl group in medicinal chemistry

An In-depth Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern drug design. Its unique electronic and steric properties allow medicinal chemists to fine-tune the characteristics of lead compounds, often transforming them into viable drug candidates. This technical guide explores the multifaceted roles of the CF3 group, detailing its influence on critical drug properties, providing quantitative data for comparison, and outlining key experimental protocols for its evaluation.

Core Physicochemical Properties of the Trifluoromethyl Group

The CF3 group is often used as a bioisostere for a methyl (CH3) group or a chlorine atom, but its properties are distinct.[1] The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing effect, and the exceptional strength of the carbon-fluorine bond confers remarkable stability.[2]

Table 1: Comparative Physicochemical Properties of -CF3 vs. -CH3 Groups

| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Significance in Drug Design |

| van der Waals Radius | ~2.7 Å | ~2.0 Å | The larger size of -CF3 can improve binding affinity through enhanced hydrophobic interactions.[2] |

| Electronegativity | High (intermediate between F and Cl)[1] | Moderate | Acts as a strong electron-withdrawing group, modulating pKa and enhancing electrostatic interactions with targets.[2] |

| C-F vs. C-H Bond Energy | ~485 kJ/mol[2] | ~414 kJ/mol[2] | The high C-F bond strength makes the -CF3 group highly resistant to metabolic oxidation.[2] |

| Lipophilicity (Hansch π) | +0.88[2] | +0.56 | Increases lipophilicity, which can improve membrane permeability and target engagement.[2] |

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a CF3 group can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

One of the primary reasons for incorporating a CF3 group is to block metabolic oxidation.[1] Cytochrome P450 (CYP) enzymes, prevalent in the liver, often metabolize drugs by oxidizing aliphatic C-H bonds. Replacing a metabolically labile methyl group with a robust trifluoromethyl group can prevent this breakdown, a strategy known as "metabolic switching." This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3]

Table 2: Typical Impact of -CF3 Substitution on In Vitro Metabolic Stability

| Parameter | Drug without -CF3 (e.g., with -CH3) | Drug with -CF3 | Rationale |

| Metabolic Rate | Higher | Lower | The C-F bond is resistant to enzymatic cleavage by CYP enzymes. |

| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug. |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. |

The CF3 group is significantly more lipophilic than a hydrogen atom or even a methyl group, which can enhance a drug's ability to cross biological membranes. This improved permeability is crucial for oral bioavailability and for reaching intracellular or central nervous system targets. However, the effect of trifluorination on lipophilicity is context-dependent. While it generally increases lipophilicity, the position of the group within the molecule is critical.[4]

Table 3: Effect of Trifluoromethylation on Lipophilicity (logP) of Aliphatic Alcohols

| Parent Alcohol | logP | Trifluoromethylated Analog | logP | Change in logP (ΔlogP) |

| Ethanol | -0.32 | 2,2,2-Trifluoro ethanol | +0.39 | +0.71 |

| 1-Propanol | +0.28 | 3,3,3-Trifluoro -1-propanol | +0.28 | 0.00 |

| 1-Butanol | +0.83 | 4,4,4-Trifluoro -1-butanol | +0.55 | -0.28 |

| 1-Pentanol | +1.40 | 5,5,5-Trifluoro -1-pentanol | +1.03 | -0.37 |

| Data sourced from a study on the partition coefficients of aliphatic alcohols and their trifluorinated counterparts.[4] |

The data shows that trifluorination strongly enhances lipophilicity when the -CF3 group is in the alpha-position relative to the hydroxyl group, but its effect diminishes or even reverses as the distance increases.[4]

The electron-withdrawing nature and steric bulk of the CF3 group can improve a drug's binding affinity for its target protein.[2] It can participate in favorable electrostatic interactions, modulate hydrogen bonding capabilities of nearby functional groups, and occupy hydrophobic pockets within the binding site.[5] While replacing a methyl with a trifluoromethyl group does not improve bioactivity on average across a large dataset, a significant portion of cases (9.19%) show an increase in biological activity by at least one order of magnitude.[5]

Table 4: Impact of -CF3 Group on Anti-Cancer Activity of an Isoxazole Analog

| Compound | Structure | IC50 vs. MCF-7 (μM) |

| Non-fluorinated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 |

| Trifluoromethylated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl) isoxazole | 2.63 |

| Data from a study demonstrating an ~8-fold increase in potency upon introduction of a -CF3 group.[6] |

This enhancement is often driven by improved electrostatic or solvation free energy in the protein-ligand complex.[5]

Key Experimental Protocols

Evaluating the impact of trifluoromethylation requires robust experimental assays. Below are methodologies for assessing metabolic stability and for the synthesis of CF3-containing heterocycles.

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]

1. Preparation:

-

Thaw human or animal liver microsomes and dilute them in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[8]

-

Prepare a test compound stock solution (e.g., 20 mM in DMSO) and dilute it further in acetonitrile to an intermediate concentration (e.g., 125 µM).[8]

-

Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[8]

-

Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation:

-

Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

-

In a 96-well plate, add the microsomal solution to wells.

-

Add the test compound to initiate the pre-incubation.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1-2 µM.[8]

-

Incubate the plate at 37°C with shaking.

3. Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quenching solution to stop the reaction.[9]

-

Include a "minus cofactor" control where the NADPH system is replaced with a buffer to assess non-enzymatic degradation.[8]

4. Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm) to precipitate the proteins.[10]

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

5. Data Processing:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

Calculate the half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the half-life and protein concentration.[7]

This protocol describes a general method for the one-pot synthesis of trifluoromethylated N-fused heterocycles using trifluoroacetic anhydride (TFAA).[11]

1. Reagent Preparation:

-

Dissolve the starting amine reagent (e.g., 2-aminopyridine derivative, 1.0 equiv) and a base (e.g., triethylamine, ~3.2 equiv) in an appropriate solvent like tetrahydrofuran (THF).

-

In a separate vessel, dissolve trifluoroacetic anhydride (TFAA, ~2.8 equiv) in THF.

2. Reaction Setup (Continuous Flow):

-

Use a continuous-flow reactor system equipped with two pumps, a T-mixer, and a heated reaction coil (e.g., 10 mL Hastelloy coil).

-

Pump the two solutions separately into the T-mixer.

-

Pass the mixed stream through the reaction coil, which is heated to the optimal temperature (e.g., 80°C) and maintained at a specific pressure (e.g., 6 bar) to ensure the solvent remains in the liquid phase.[11]

-

The residence time in the coil is controlled by the flow rate (e.g., 30 minutes).

3. Work-up and Purification:

-

Collect the output from the reactor.

-